molecular formula C18H16N2O5 B4635330 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- CAS No. 713493-55-1

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-

Cat. No.: B4635330
CAS No.: 713493-55-1
M. Wt: 340.3 g/mol
InChI Key: QDFYBPGYOIZGII-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with nitrophenoxypropyl intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]- lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-[3-(4-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-12-7-8-16(15(11-12)20(23)24)25-10-4-9-19-17(21)13-5-2-3-6-14(13)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYBPGYOIZGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367042
Record name 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713493-55-1
Record name 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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